molecular formula C13H26O2 B14592753 (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane CAS No. 61140-95-2

(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane

Cat. No.: B14592753
CAS No.: 61140-95-2
M. Wt: 214.34 g/mol
InChI Key: IKWJXDIBNHMCNQ-OLZOCXBDSA-N
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Description

(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane is a chiral epoxide compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and enantioselectivity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane can be compared to other chiral epoxides such as (2S,3R)-2-(2-Methoxyethyl)-3-pentyloxirane and (2S,3R)-2-(2-Methoxyethyl)-3-hexyloxirane.
  • These compounds share similar structural features but differ in

Properties

CAS No.

61140-95-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

(2S,3R)-2-(2-methoxyethyl)-3-octyloxirane

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12-13(15-12)10-11-14-2/h12-13H,3-11H2,1-2H3/t12-,13+/m1/s1

InChI Key

IKWJXDIBNHMCNQ-OLZOCXBDSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCOC

Canonical SMILES

CCCCCCCCC1C(O1)CCOC

Origin of Product

United States

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